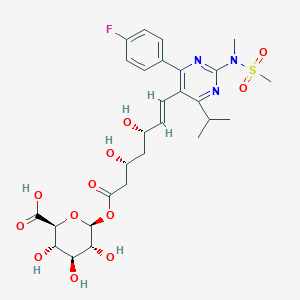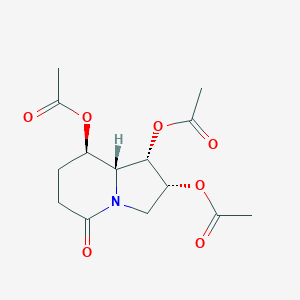
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indolizidine and indolizine derivatives involves a variety of strategies, including enantioselective synthesis, cyclization reactions, and functional group transformations. For instance, enantioselective synthesis of sugar-derived indolizines showcases the potential for creating diverse and complex indolizidine structures of interest for their glycosidase inhibitory activity (Paolucci & Mattioli, 2001). Additionally, the synthesis of octahydroindoloquinolizines involves condensation reactions, highlighting methodologies for constructing the indolizine scaffold (Yamanaka et al., 1980).
Molecular Structure Analysis
Indolizines and their derivatives exhibit a range of molecular structures, often characterized by single-crystal X-ray diffraction analysis. These structures can show planar molecules, unusual bond lengths, and angles indicative of significant pi delocalization and stereochemical arrangements, critical for understanding their reactivity and interactions (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Indolizines undergo a variety of chemical reactions, including cyclization, oxidation, and functional group manipulations, to yield structurally diverse derivatives. These reactions are pivotal for exploring the chemical properties of indolizines and designing new molecules with enhanced functionalities (Pandey et al., 2007).
Physical Properties Analysis
The physical properties of indolizine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The analysis of these properties is essential for their application in synthetic chemistry and material science, where properties like photoluminescence and thermal stability can be of interest (Miller et al., 2004).
Chemical Properties Analysis
The chemical properties of indolizines, including reactivity, stability, and interaction with various reagents, are central to their use in synthetic organic chemistry. Studies on the electrochemical behavior and reactivity towards nucleophiles or electrophiles provide insights into the versatility of indolizines in chemical synthesis (Sharma et al., 2004).
Applications De Recherche Scientifique
Development of New Drugs
Triazoles and their derivatives, including indolizines and quinazolines, have been extensively studied due to their broad range of biological activities. These compounds have shown potential as anti-inflammatory, antimicrobial, antitumoral, antiviral, and activity against several neglected diseases. The preparation and synthesis of these derivatives have emphasized the importance of finding new, efficient methods that consider green chemistry, energy saving, and sustainability. Such studies aim at discovering new prototypes for emerging diseases and resistant bacteria, highlighting the urgency in finding new drug candidates for neglected diseases affecting humanity (Ferreira et al., 2013).
Eco-friendly Synthesis
The eco-friendly synthesis of triazine derivatives, including 1,2,4-triazines, has been reported. These compounds are known for their presence in the literature due to various aspects such as their antimicrobial and anticancer activities. The focus on environmentally friendly synthesis methods underlines the significance of sustainable practices in the development of biologically active compounds (Rani & Kumari, 2020).
Antioxidant Activity Analysis
Analytical methods used in determining antioxidant activity have been reviewed, highlighting the importance of antioxidants in various fields, from food engineering to medicine. Assays based on chemical reactions and spectrophotometry have been applied in antioxidant analysis, indicating the critical role of methodological advancements in understanding the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Biologically Oriented Drug Synthesis
The synthesis of 1,3,4-oxadiazole structures has been focused on biologically oriented drug synthesis (BIODS), showing significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. These compounds have been highlighted for their potential in new drug discovery, emphasizing the importance of heterocyclic systems in medicinal chemistry (Karpenko et al., 2020).
Optoelectronic Materials
Quinazolines and pyrimidines have been integrated into π-extended conjugated systems for the creation of novel optoelectronic materials. These materials are important for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating the versatility of these compounds beyond medicinal applications (Lipunova et al., 2018).
Propriétés
IUPAC Name |
[(1S,2R,8R,8aR)-1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h10-11,13-14H,4-6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMPEFGJLZARI-HBJVGIJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)N2C1C(C(C2)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC(=O)N2[C@H]1[C@@H]([C@@H](C2)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

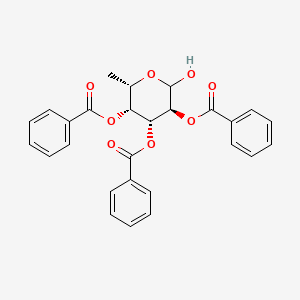
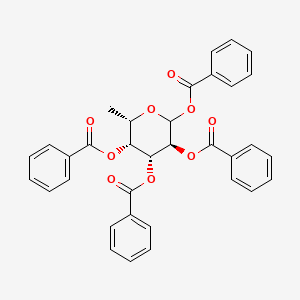
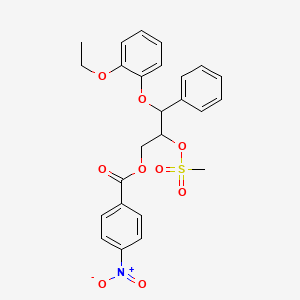
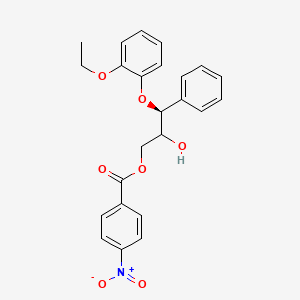

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)
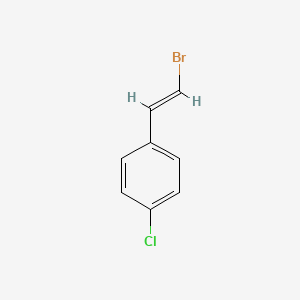
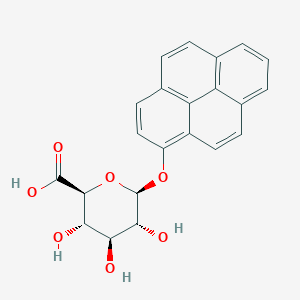
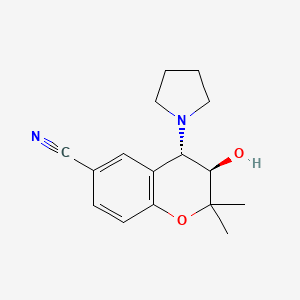
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)
